molecular formula C14H16N2O B12111817 6-(4-Isopropylphenoxy)pyridin-3-amine

6-(4-Isopropylphenoxy)pyridin-3-amine

Cat. No.: B12111817
M. Wt: 228.29 g/mol
InChI Key: IZMGJPCUJXDZLD-UHFFFAOYSA-N
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Description

6-(4-Isopropylphenoxy)pyridin-3-amine is an organic compound with the molecular formula C14H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with a 4-isopropylphenoxy group at the 6-position and an amine group at the 3-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylphenoxy)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Isopropylphenoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Isopropylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Isopropylphenoxy)pyridin-2-amine
  • 6-(4-Isopropylphenoxy)pyridin-4-amine
  • 4-(4-Isopropylphenoxy)pyrimidin-2-amine

Uniqueness

6-(4-Isopropylphenoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

6-(4-propan-2-ylphenoxy)pyridin-3-amine

InChI

InChI=1S/C14H16N2O/c1-10(2)11-3-6-13(7-4-11)17-14-8-5-12(15)9-16-14/h3-10H,15H2,1-2H3

InChI Key

IZMGJPCUJXDZLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)N

Origin of Product

United States

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